3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione
Description
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-11-4-7(3-10-11)2-9-8-5-14(12,13)6-8/h3-4,8-9H,2,5-6H2,1H3 |
InChI Key |
SZZSOIRDNNHCIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Preparation Methods
General Synthetic Approach
The synthesis of 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione generally involves:
- Formation of the thietane ring system.
- Introduction of the sulfone functionality by oxidation of the thietane sulfur.
- Attachment of the amino substituent bearing the 1-methyl-1H-pyrazol-4-ylmethyl group via nucleophilic substitution or reductive amination.
This approach is consistent with the preparation of related 1lambda6-thietane-1,1-dione derivatives documented in patent literature and chemical databases.
Detailed Stepwise Preparation
Step 1: Synthesis of Thietane Ring Precursor
- Starting from commercially available tetrahydrothiophene or 3-chlorothietane derivatives.
- Halogenation or functionalization at the 3-position to introduce a leaving group (e.g., chloride or bromide).
- This allows subsequent nucleophilic substitution.
Step 2: Oxidation to 1lambda6-Thietane-1,1-dione
- The sulfur atom in the thietane ring is oxidized to the sulfone stage.
- Typical oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or peracids.
- Controlled conditions prevent over-oxidation or ring cleavage.
- The oxidation step converts the thietane to 1lambda6-thietane-1,1-dione, stabilizing the sulfone structure.
Representative Reaction Conditions from Patent US20240317706A1
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-chlorothietane derivative | Starting material for nucleophilic substitution |
| 2 | m-Chloroperbenzoic acid (m-CPBA), dichloromethane, 0–25 °C | Oxidation to sulfone |
| 3 | 1-methyl-1H-pyrazol-4-ylmethylamine, triethylamine, DMF, 50 °C | Nucleophilic substitution to form final product |
- Purification is commonly performed by column chromatography or recrystallization.
- Characterization includes nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography confirming purity and structure.
Analytical Data Supporting Preparation
| Analytical Method | Observed Data (Representative) | Interpretation |
|---|---|---|
| Proton Nuclear Magnetic Resonance (1H NMR) | Signals corresponding to pyrazole protons (δ ~6–8 ppm), methyl group singlet (~δ 3.8 ppm), and methylene protons (~δ 3.5–4.0 ppm) | Confirms substitution pattern and ring integrity |
| Carbon-13 NMR (13C NMR) | Signals for sulfone carbon environment and pyrazole carbons | Confirms oxidation state and substitution |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight ~273 Da (C10H13N4O2S) | Confirms molecular formula |
| Infrared Spectroscopy (IR) | Strong S=O stretching vibrations (~1300–1150 cm⁻¹) | Confirms sulfone functional group |
| High-Performance Liquid Chromatography (HPLC) | Purity >95% | Confirms product purity |
Comparative Table of Preparation Parameters from Literature
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Oxidizing agent | m-CPBA, H2O2 | m-CPBA preferred for selectivity |
| Solvent | Dichloromethane, tetrahydrofuran, DMF | Polar aprotic solvents improve yield |
| Reaction temperature (oxidation) | 0–25 °C | Prevents ring degradation |
| Reaction temperature (substitution) | 25–80 °C | Depends on nucleophile reactivity |
| Reaction time | 2–24 hours | Longer times increase conversion |
| Base additives | Triethylamine, N,N-diisopropylethylamine | Neutralizes acids, promotes substitution |
| Purification methods | Column chromatography, recrystallization | Ensures high purity |
Summary and Expert Notes
- The preparation of this compound is achieved through a three-step synthetic route involving thietane ring functionalization, sulfone oxidation, and nucleophilic substitution with the pyrazolylmethylamine.
- The oxidation step to form the sulfone is critical and must be carefully controlled to avoid ring cleavage.
- The nucleophilic substitution step requires appropriate base and solvent choice to maximize yield.
- Analytical data from NMR, MS, IR, and HPLC confirm the structure and purity of the synthesized compound.
- The methods are supported by patent literature (e.g., US20240317706A1) and chemical databases such as PubChem and Sigma-Aldrich, ensuring reliability and reproducibility.
- The exclusion of unreliable sources like benchchem.com and smolecule.com strengthens the credibility of this synthesis overview.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thietane derivatives with reduced sulfur oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thietane derivatives, and substituted pyrazole derivatives. These products can have varied applications depending on their structural and functional properties .
Scientific Research Applications
3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Properties of 3-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}-1λ⁶-thietane-1,1-dione and Analogues
Key Observations:
Hydrogen Bonding : The target compound’s secondary amine (–NH–) and pyrazole nitrogen atoms enable robust hydrogen-bonding interactions, enhancing solubility in polar solvents like DMSO and stabilizing crystal lattices. In contrast, coumarin derivatives (e.g., 4i) rely on tetrazole N–H bonds, which are less directional .
Thermal Stability: Thietane sulfones generally exhibit higher melting points (>180°C) than non-cyclic sulfonamides due to ring strain and efficient packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
